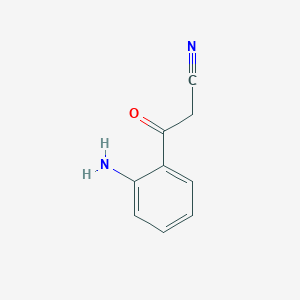![molecular formula C10H12O B025570 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde CAS No. 110211-41-1](/img/structure/B25570.png)
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde, also known as DMHDC, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. DMHDC is a spiroaldehyde, which means that it contains a spirocyclic framework with an aldehyde group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism Of Action
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has a unique structure that allows it to undergo various chemical reactions. The aldehyde group in 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde can act as a reactive site for nucleophilic addition reactions. The spirocyclic framework can also undergo ring-opening reactions, which can result in the formation of new compounds. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has also been shown to undergo photochemical reactions, which can result in the formation of reactive intermediates.
Biochemical And Physiological Effects
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has low toxicity and is relatively stable under physiological conditions. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has also been shown to have antimicrobial and antifungal properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is its unique structure, which allows it to undergo various chemical reactions. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is also relatively easy to synthesize using standard laboratory techniques. However, 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is a relatively new compound, and its potential applications and limitations are not fully understood.
Future Directions
There are several future directions for the research and development of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde. One potential area of research is the development of new synthetic routes for 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde. Another area of research is the application of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde in the synthesis of new bioactive compounds. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde could also be studied for its potential applications in materials science, such as in the development of new polymers and materials. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde.
Synthesis Methods
The synthesis of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde involves the reaction of 2,3-dimethylbutadiene with formaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, followed by a retro-Diels-Alder reaction, which results in the formation of the spirocyclic framework. The aldehyde group is then introduced by oxidation of the secondary alcohol using a mild oxidizing agent such as pyridinium chlorochromate.
Scientific Research Applications
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is in the field of organic synthesis. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has been used as a building block in the synthesis of various natural products and bioactive compounds. It has also been used as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
110211-41-1 |
|---|---|
Product Name |
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde |
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
2,2-dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H12O/c1-9(2)8(7-11)10(9)5-3-4-6-10/h3-8H,1-2H3 |
InChI Key |
XGUXYUDIXSMQFN-UHFFFAOYSA-N |
SMILES |
CC1(C(C12C=CC=C2)C=O)C |
Canonical SMILES |
CC1(C(C12C=CC=C2)C=O)C |
synonyms |
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



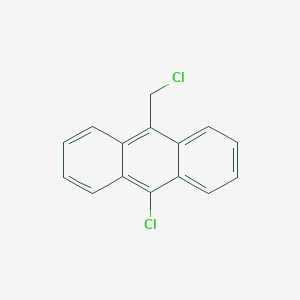



![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)
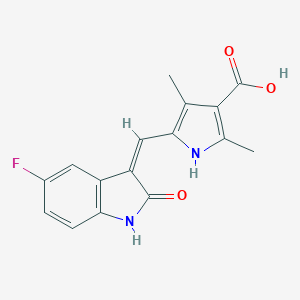
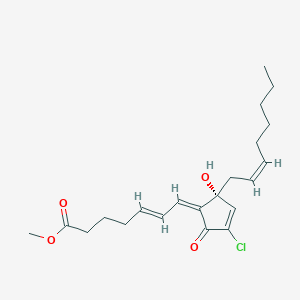
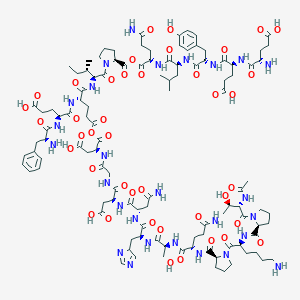
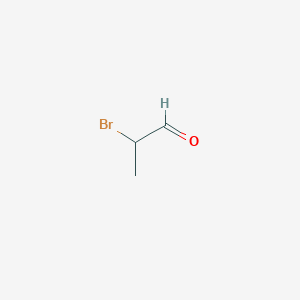
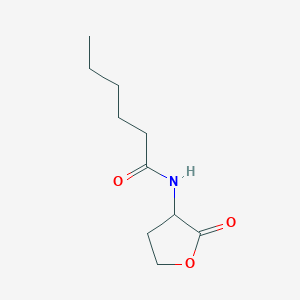
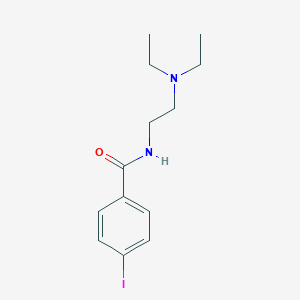
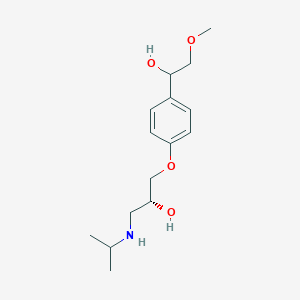
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)
